Irinotecan Carboxylate Sodium Salt
Beschreibung
Historical Context and Evolution of DNA Topoisomerase I Inhibitors in Research
The discovery of topoisomerase inhibitors dates back to the 1960s. numberanalytics.com These enzymes, essential for managing the topological stresses in DNA during replication and transcription, were identified as a prime target for anticancer agents. numberanalytics.comtandfonline.com Camptothecin (B557342), a natural alkaloid isolated from the bark of the Camptotheca acuminata tree, emerged as a potent inhibitor of topoisomerase I. nih.govcore.ac.uk Initial clinical trials in the 1970s, however, were hampered by the compound's poor water solubility and significant toxicity, leading to a temporary decline in interest. elsevierpure.comnih.gov
The field was reinvigorated in the 1980s with the definitive identification of topoisomerase I as the cellular target of camptothecin. elsevierpure.comnih.gov This discovery spurred the development of numerous analogs with the goal of improving solubility and reducing toxicity while retaining the potent anticancer activity. nih.gov This led to the creation of clinically approved drugs like topotecan (B1662842) and irinotecan (B1672180). nih.govcore.ac.ukelsevierpure.com Irinotecan (CPT-11) is a water-soluble prodrug that is metabolized in the body to its active form, SN-38. nih.govresearchgate.net The development of these analogs marked a significant evolution in the therapeutic application of topoisomerase I inhibitors.
Significance of SN-38 as a Key Active Metabolite in Preclinical Research Models
SN-38, or 7-ethyl-10-hydroxycamptothecin (B187591), is the biologically active metabolite of irinotecan and is a focal point of extensive preclinical research. nih.goviiarjournals.org Its significance stems from its extraordinary potency; it is estimated to be 100 to 1,000 times more cytotoxic than its parent compound, irinotecan. researchgate.netnih.gov This potent activity is attributed to its ability to inhibit DNA topoisomerase I, leading to DNA damage and ultimately, cell death. nih.govpharmgkb.org
In preclinical models, SN-38 has demonstrated potent inhibitory activity against a wide variety of cancer cell lines. nih.gov Its direct use in research offers the advantage of studying the active therapeutic agent, thereby minimizing the inter-individual variability associated with the metabolic conversion of irinotecan. iiarjournals.org The robust antitumor effects observed in numerous preclinical studies have solidified SN-38's position as a critical tool for investigating the mechanisms of topoisomerase I inhibition and for developing novel cancer therapies. nih.goviiarjournals.orgaacrjournals.org
Overview of Research Challenges Associated with SN-38's Chemical Stability and Form Interconversion (e.g., lactone-carboxylate interconversion)
Despite its potent anticancer activity, the clinical development and research application of SN-38 have been fraught with challenges, primarily related to its chemical properties. A major hurdle is its poor solubility in aqueous solutions and most pharmaceutically acceptable solvents, which complicates its formulation. iiarjournals.orgtandfonline.comresearchgate.netdovepress.com
Furthermore, the chemical stability of SN-38 is a significant concern. The molecule contains a lactone ring that is essential for its biological activity. dovepress.comresearchgate.net This lactone ring is susceptible to a pH-dependent, reversible hydrolysis. tandfonline.comdovepress.com At acidic pH (around 4.5), the stable, active lactone form predominates. nih.govdovepress.com However, at physiological pH (around 7.4) or higher, the lactone ring opens to form an inactive carboxylate form. tandfonline.comresearchgate.netdovepress.com This interconversion between the active lactone and inactive carboxylate forms presents a major challenge for its effective use, as the carboxylate form has no therapeutic effect. dovepress.com In vivo studies have shown that while irinotecan rapidly converts to its carboxylate form, SN-38 is predominantly present as the active lactone. nih.gov Nevertheless, the inherent instability of the lactone ring under physiological conditions remains a critical obstacle that researchers have sought to overcome through various drug delivery strategies, such as encapsulation in liposomes or nanoparticles. dovepress.comcancer.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEGIYKWOXLC-WAQYZQTGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N4NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of 7 Ethyl 10 Hydroxycamptothecin Sn 38
Mechanisms of DNA Topoisomerase I Interaction and Inhibition by SN-38
The primary mechanism of SN-38's anticancer activity involves the inhibition of Topo I, an essential enzyme for resolving DNA torsional strain during replication and transcription. patsnap.com
Topo I functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. patsnap.com SN-38 exerts its cytotoxic effect by binding to the Topo I-DNA complex. patsnap.comcancer.gov This binding stabilizes what is known as the "cleavable complex," preventing the re-ligation of the single-strand break. patsnap.comnih.gov The lactone ring of the camptothecin (B557342) derivatives is crucial for this activity. ufl.edu The stability of this ternary complex is a key determinant of the drug's potency. Studies have shown that the cleavable complexes induced by SN-38 are more stable than those induced by other camptothecin derivatives like topotecan (B1662842). nih.gov This enhanced stability is attributed to the interactions of both the 10-hydroxy and 7-ethyl groups of SN-38 with the drug binding site of the Topo I-DNA complex. nih.gov
The stabilization of the cleavable complex by SN-38 leads to an accumulation of single-strand breaks in the DNA. patsnap.com While these initial lesions are reversible, they can be converted into more lethal, irreversible double-strand breaks. iiarjournals.org This conversion primarily occurs when the advancing DNA replication machinery collides with the stabilized Topo I-DNA complexes. iiarjournals.orgnih.gov These double-strand breaks are highly cytotoxic lesions that trigger downstream signaling pathways leading to cell death. patsnap.comiiarjournals.org The formation of these double-strand breaks is considered a critical step in the cytotoxic mechanism of SN-38. ufl.eduspandidos-publications.com Studies have demonstrated a direct correlation between the SN-38-induced formation of DNA-protein crosslinks and the subsequent generation of double-strand DNA breaks. nih.gov The induction of these breaks can be visualized by the formation of γH2AX foci, a marker for DNA double-strand breaks, which increase significantly in cells treated with SN-38. aacrjournals.org
The collision of the DNA replication fork with the SN-38-stabilized Topo I-DNA cleavable complex is a pivotal event in the drug's mechanism of action. nih.goviiarjournals.org This collision leads to the arrest of the replication fork, as the torsional strain in the DNA cannot be relieved. patsnap.comspringermedizin.de The stalled replication fork can then collapse, resulting in the formation of a double-strand break. spandidos-publications.comspringermedizin.de This replication-dependent DNA damage is a hallmark of Topo I inhibitors like SN-38. iiarjournals.org The cytotoxic effects of SN-38 are therefore most pronounced in cells actively undergoing DNA synthesis, which is characteristic of the S-phase of the cell cycle. ufl.eduspandidos-publications.com Studies using DNA combing have shown that SN-38 induces asymmetry in replication forks, which is indicative of fork stalling and is reduced in cells resistant to the drug. springermedizin.de
Cell Cycle Dynamics Modulation by SN-38 in In Vitro Models
SN-38 significantly impacts the progression of the cell cycle, primarily by inducing arrest in specific phases, which ultimately leads to programmed cell death.
The cytotoxicity of SN-38 is largely specific to the S-phase of the cell cycle, the period of active DNA replication. iiarjournals.orgufl.eduspandidos-publications.com The formation of lethal double-strand breaks occurs when replication forks encounter the drug-stabilized cleavable complexes. pharmgkb.org Consequently, cells treated with SN-38 often exhibit a transient arrest in the S-phase. iiarjournals.orgspandidos-publications.com Following this initial S-phase arrest, cells may also accumulate in the G2 phase of the cell cycle due to the activation of DNA damage checkpoints. spandidos-publications.comnih.gov This G2 arrest prevents the cells from entering mitosis with damaged DNA. spandidos-publications.com For instance, in colon cancer cell lines, exposure to SN-38 led to a notable accumulation of cells in both the S and G2 phases. spandidos-publications.com Similarly, in testicular cancer cells, SN-38 induced a G2 arrest at higher concentrations. nih.gov
The extensive DNA damage caused by SN-38 ultimately triggers apoptotic pathways, leading to programmed cell death. patsnap.comcancer.gov This is a key component of its anticancer effect. The induction of apoptosis by SN-38 can occur through various signaling pathways. One important pathway involves the tumor suppressor protein p53. iiarjournals.orgnih.gov In response to DNA damage, p53 can be activated, leading to the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21. iiarjournals.orgnih.govresearchgate.net However, SN-38 can also induce apoptosis through p53-independent mechanisms. researchgate.net
Another significant pathway implicated in SN-38-induced apoptosis is the PI3K/Akt signaling pathway. Inhibition of this survival pathway has been shown to enhance the apoptotic effects of SN-38 in some cancer cell lines. nih.govnih.gov SN-38 has been observed to down-regulate the phosphorylation of Akt, a key component of this pathway. nih.gov The apoptotic cascade ultimately converges on the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. iiarjournals.org Studies have shown that SN-38 treatment leads to increased levels of cleaved caspase-3, indicating its activation. iiarjournals.org
Cellular Uptake and Intracellular Distribution of SN-38
Membrane Transport Mechanisms of SN-38 in Cultured Cells
The cellular uptake of SN-38, the active metabolite of irinotecan (B1672180), is a complex process mediated by various transport systems. Studies using cultured cancer cell lines have begun to elucidate the specific transporters involved. In human intestinal Caco-2 cells, the uptake of SN-38 is suggested to be mediated by a specific transport system across the apical membrane. nih.govspringermedizin.de This uptake is significantly reduced at lower temperatures (4°C), indicating an active, energy-dependent process. nih.govresearchgate.net
Research has identified several transporters that may play a role in the cellular influx of SN-38. Organic anion-transporting polypeptides (OATPs) have been implicated, with studies showing that SN-38 is a substrate for both OATP1B1 and OATP2B1. nih.govmdpi.com OATP1B1-mediated uptake is characterized by a lower affinity but higher capacity compared to OATP2B1. nih.gov The involvement of these transporters can influence the systemic exposure and disposition of SN-38. mdpi.com
Conversely, efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are members of the ATP-binding cassette (ABC) transporter family, can actively pump SN-38 out of cells, leading to reduced intracellular concentrations and potentially contributing to drug resistance. nih.govmdpi.com Another transporter, ATP7A, has also been shown to confer resistance to SN-38. aacrjournals.org
The chemical form of SN-38 also influences its transport. The lactone form of SN-38 is preferentially taken up by Caco-2 cells compared to its carboxylate form. researchgate.net This uptake is competitively inhibited by baicalin, suggesting a shared transport mechanism. nih.govresearchgate.net
The table below summarizes the effect of various compounds on the uptake of SN-38 in Caco-2 cells.
| Compound | Effect on SN-38 Uptake in Caco-2 Cells | Reference |
| Baicalin | Concentration-dependent inhibition | nih.govresearchgate.net |
| Sulfobromophthalein (BSP) | Significant reduction | nih.gov |
| Probenecid | No effect | nih.gov |
| Pravastatin | No effect | nih.gov |
| Grepafloxacin | No effect | nih.gov |
| Taurocholate | Significant increase | researchgate.net |
| Estrone 3-sulfate | Significant increase | researchgate.net |
Intracellular Localization, Including Nuclear Accumulation and Distribution
Once inside the cell, the distribution of SN-38 is crucial for its cytotoxic activity, as its primary target is topoisomerase I, an enzyme located in the nucleus. Confocal laser scanning microscopy has been utilized to observe the intracellular localization of SN-38. Studies have shown that SN-38 primarily distributes to the cell nucleus, which is consistent with its mechanism of action. nih.gov
The accumulation of SN-38 within the nucleus is a key determinant of its efficacy. Formulations that enhance nuclear delivery can increase the anticancer effects of the drug. mdpi.com For instance, nanocrystal formulations of SN-38 have demonstrated enhanced intracellular accumulation and a predominant distribution in the cell nucleus in HT1080 cells. nih.gov Similarly, liposomal formulations have been shown to efficiently deliver SN-38 into cancer cells, with a notable presence in the nucleus. mdpi.comdovepress.com
The subcellular localization can be time-dependent. In MCF-7 breast cancer cells, SN-38 was observed exclusively in the nuclei after 2 hours of incubation, while at later time points (6 and 24 hours), it was also found in the cytoplasm. mdpi.com Hypoxic conditions, often found in solid tumors, can influence the intracellular localization of signaling proteins that may affect SN-38 chemoresistance. For example, under hypoxia, the YAP protein predominantly localizes to the nucleus in hepatocellular carcinoma cells, which has been linked to resistance to SN-38. nih.gov
Furthermore, the development of drug conjugates, such as those linking SN-38 to an HSP90 inhibitor, aims to achieve targeted intracellular delivery. These conjugates are designed to be cleaved by intracellular enzymes like carboxylesterases, releasing the active SN-38 within the tumor cell. aacrjournals.org Immunofluorescence studies have confirmed the intracellular activity of the released SN-38 through the induction of phosphorylated KAP1, a marker of DNA damage, in the nucleus. aacrjournals.org
Research on Specific Transport Systems Mediating SN-38 Uptake in Intestinal Cell Models
The human intestinal epithelial cell line Caco-2 is a widely used in vitro model to study the intestinal absorption of drugs. Research using this model has provided significant insights into the transport of SN-38 in the gut.
Studies have demonstrated that a specific, carrier-mediated transport system is involved in the uptake of SN-38 across the apical membrane of Caco-2 cells. nih.govspringermedizin.de This transport is temperature-sensitive, further supporting the involvement of an active process. nih.govresearchgate.net The lactone form of SN-38 is the preferred substrate for this uptake system. researchgate.net
Several transporters expressed in the intestine have been investigated for their role in SN-38 transport. OATP2B1, an uptake transporter, has been identified as a contributor to the intestinal absorption of SN-38. nih.govnih.gov Inhibition of OATP2B1 has been shown to reduce the gastrointestinal toxicity of SN-38 in animal models, highlighting its importance in the drug's uptake in the gut. mdpi.com
In addition to uptake transporters, efflux transporters such as MRP2 and BCRP are also expressed in Caco-2 cells and play a role in the intestinal disposition of SN-38. nih.gov These transporters are responsible for the efflux of SN-38 and its glucuronidated metabolite, SN-38G, from the enterocytes back into the intestinal lumen. nih.gov This process, termed "intra-enteric circulation," may contribute to the delayed diarrhea often associated with irinotecan therapy. nih.gov
The table below presents the kinetic parameters for the uptake of the lactone form of SN-38 (SN-38L) in Caco-2 cell monolayers.
| Kinetic Parameter | Value | Reference |
| Michaelis-Menten constant (Km) | 2.84 ± 1.00 µM | researchgate.net |
| Hill coefficient | 2.13 ± 1.14 | researchgate.net |
Biotransformation Pathways and Enzymology of Irinotecan and 7 Ethyl 10 Hydroxycamptothecin Sn 38
Enzymatic Conversion of Irinotecan (B1672180) (Prodrug) to SN-38
Irinotecan itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is achieved through the hydrolysis of irinotecan to its active metabolite, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38). This conversion is a critical step in the drug's mechanism of action, as SN-38 is 100 to 1,000 times more potent than the parent compound in inhibiting topoisomerase I. aacrjournals.orgaacrjournals.org
The conversion of irinotecan to SN-38 is primarily mediated by carboxylesterases (CES), a family of enzymes found in various tissues, with the highest concentrations in the liver. researchgate.netnih.gov Two main isoforms, CES1 and CES2, are involved in this process. nih.govnih.gov While both enzymes can hydrolyze irinotecan, they exhibit different affinities and efficiencies.
Research indicates that CES2 is the key enzyme in the activation of irinotecan. aacrjournals.org CES2 has a significantly higher affinity for irinotecan and a greater maximal rate of hydrolysis compared to CES1. aacrjournals.org In fact, CES2 has been shown to be 26-fold more active than CES1 in this conversion. aacrjournals.org Although the conversion of irinotecan to SN-38 by liver carboxylesterases is a relatively inefficient process, with only about 2-5% of the administered irinotecan dose being converted to SN-38, this is sufficient for its therapeutic effect. aacrjournals.org The expression of CES2 in tumor tissues may also contribute to the local activation of irinotecan, potentially influencing treatment response. aacrjournals.org
| Enzyme | Primary Location | Role in Irinotecan Metabolism | Relative Activity |
|---|---|---|---|
| CES1 | Liver, Lung nih.gov | Hydrolyzes irinotecan to SN-38 nih.gov | Lower affinity and activity compared to CES2 aacrjournals.org |
| CES2 | Intestine, Kidney, Liver (lower levels) nih.gov | Key enzyme in the conversion of irinotecan to SN-38 aacrjournals.org | Higher affinity and 26-fold more active than CES1 aacrjournals.org |
In addition to its conversion to SN-38, irinotecan can undergo oxidative metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. aacrjournals.orgnih.govgustaveroussy.frresearchgate.net This pathway leads to the formation of several inactive metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) and 7-ethyl-10-(4-amino-1-piperidino)-carbonyloxycamptothecin (NPC). aacrjournals.orgnih.govgustaveroussy.frresearchgate.net This oxidative metabolism by CYP3A4 competes with the activation of irinotecan to SN-38. aacrjournals.org
While APC is considered an inactive metabolite, research has shown that NPC can be converted to the active metabolite SN-38 by both CES1 and CES2. researchgate.netmdpi.com This suggests an alternative, indirect pathway for the formation of the active drug metabolite. The metabolism of irinotecan by CYP3A5 has also been studied, but it produces a different metabolite and does not form APC or NPC. nih.govgustaveroussy.frresearchgate.net
Glucuronidation of SN-38 to SN-38 Glucuronide (SN-38G)
Once formed, the active metabolite SN-38 undergoes detoxification through a process called glucuronidation. This reaction is catalyzed by the Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) family of enzymes and results in the formation of SN-38 glucuronide (SN-38G), a water-soluble and inactive metabolite that can be more easily excreted from the body. nih.govdovepress.com
Several UGT isoforms are involved in the glucuronidation of SN-38, with UGT1A1 being the most important. researchgate.nettandfonline.com Other isoforms, including UGT1A7 and UGT1A9, also contribute to this metabolic pathway. researchgate.netnih.gov The activity of these enzymes is crucial in determining the systemic exposure to the toxic SN-38, and thus plays a significant role in the variability of irinotecan-related side effects. Some studies suggest that UGT1A9 may be an equally important contributor to hepatic SN-38 glucuronidation as UGT1A1. nih.gov UGT1A1, UGT1A7, and UGT1A10 have been shown to have glucuronidation activity towards SN-38. tandfonline.com
| UGT Isoform | Significance in SN-38 Glucuronidation |
|---|---|
| UGT1A1 | Major enzyme responsible for SN-38 glucuronidation researchgate.nettandfonline.com |
| UGT1A7 | Contributes to SN-38 glucuronidation researchgate.netnih.gov |
| UGT1A9 | Also plays a significant role in SN-38 glucuronidation researchgate.netnih.govnih.gov |
Significant inter-individual variability exists in the activity of the UGT1A1 enzyme due to genetic polymorphisms in the UGT1A1 gene. tandfonline.comnih.gov These genetic variations can lead to reduced enzyme activity, resulting in decreased glucuronidation of SN-38 and consequently, increased exposure to the active metabolite. dovepress.com
The most well-studied polymorphism is the UGT1A128* allele, which is associated with a reduced expression of the UGT1A1 enzyme. tandfonline.com Patients carrying this variant allele have been shown to be at a significantly higher risk of severe adverse reactions to irinotecan. tandfonline.comnih.gov Another variant, UGT1A16*, is more common in Asian populations and is also associated with an increased risk of irinotecan-induced toxicities. nih.gov The study of these polymorphisms is a key area of pharmacogenetics, with the goal of personalizing irinotecan therapy by identifying patients at higher risk for toxicity. dovepress.comtandfonline.com Genotyping for UGT1A1 variants can help predict which patients may benefit from a reduced starting dose of irinotecan. nih.govascopubs.org
Enterohepatic Recirculation and Gut Microbiome Influence on SN-38 Disposition
The disposition of SN-38 is further complicated by the process of enterohepatic recirculation. nih.govtandfonline.comnih.gov After SN-38 is detoxified to SN-38G in the liver, SN-38G is excreted into the bile and then enters the gastrointestinal tract. pnas.org In the intestines, SN-38G can be converted back to the active, toxic SN-38 by β-glucuronidases produced by bacteria in the gut microbiome. pnas.orgnih.gov
This reactivation of SN-38 in the gut can lead to its reabsorption into the bloodstream, a process known as enterohepatic recirculation. nih.govtandfonline.comnih.gov This recirculation can result in a "rebound" in the plasma concentration of SN-38, prolonging its exposure and contributing to delayed gastrointestinal toxicity. aacrjournals.orgtandfonline.com The composition and activity of the gut microbiome can therefore significantly influence the pharmacokinetics and toxicity of irinotecan. pnas.org However, some studies suggest that the direct impact of SN-38 on the composition of the gut microbiota may be limited. peerj.comnih.govresearchgate.net
Role of β-Glucuronidase Activity in SN-38G Hydrolysis and SN-38 Reactivation
The metabolic pathway of irinotecan involves a critical reactivation step mediated by the enzyme β-glucuronidase. Irinotecan, a prodrug, is converted in the liver to its active, cytotoxic metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). To facilitate elimination, SN-38 undergoes glucuronidation, a detoxification process catalyzed by uridine diphosphate glucuronosyltransferases (UGTs), primarily in the liver, to form the inactive, water-soluble metabolite SN-38 glucuronide (SN-38G). nih.govnih.govnih.gov This inactive conjugate is then excreted from the body, primarily via the biliary tract into the gastrointestinal (GI) tract. nih.govacs.org
Within the intestinal lumen, however, SN-38G can be hydrolyzed back to the active SN-38. acs.orgresearchgate.net This deconjugation, or reactivation, is catalyzed by β-glucuronidase enzymes, which are abundantly produced by the commensal gut microbiota. nih.govresearchgate.net The regenerated SN-38 in the gut lumen can lead to local toxicity, as it comes into contact with the intestinal mucosa. nih.gov This enzymatic reactivation is a significant factor in the enterohepatic recirculation of SN-38.
Research has demonstrated the efficiency of this reactivation process. In studies using homogenates of human colorectal tumors and matched normal colon mucosa, the rate of SN-38 production from SN-38G was found to be linear with respect to the substrate concentration, indicating that the β-glucuronidase activity was not saturated within the tested range. nih.gov Notably, the rate of SN-38 formation mediated by β-glucuronidase was higher than the rate of its formation from the parent drug irinotecan in both tumor and normal tissues when compared at equal concentrations. nih.gov This suggests that tumor β-glucuronidase may play a substantial role in the exposure of tumors to the active SN-38. nih.gov
The following table summarizes the comparative rates of SN-38 production from irinotecan (via carboxylesterase) and SN-38G (via β-glucuronidase) in human colorectal tissue.
| Tissue Type | SN-38 Production from Irinotecan (9.6 µM) (pmol min⁻¹ mg⁻¹ protein) | SN-38 Production from SN-38G (9.6 µM) (pmol min⁻¹ mg⁻¹ protein) |
|---|---|---|
| Colorectal Tumour | 0.30 ± 0.14 | 4.56 ± 6.9 |
| Normal Colon Mucosa | 0.77 ± 0.59 | 3.62 ± 2.95 |
Data derived from a study on human colorectal tumour and matched normal colon mucosa homogenates. nih.gov Values are presented as mean ± standard deviation.
Investigation of Intestinal Bacteria's Contribution to SN-38 Recirculation in Ex Vivo Models
The critical role of intestinal bacteria in the reactivation and recirculation of SN-38 has been elucidated using various ex vivo models. These models allow for the study of microbial metabolic processes under controlled laboratory conditions, providing direct evidence of the gut microbiota's contribution to drug metabolism. nih.govresearchgate.net
One such study utilized an anaerobic mixed culture of rat cecal microorganisms to investigate the microbial transformation of SN-38G. nih.gov When SN-38G was introduced into this culture, it was rapidly and extensively deconjugated by bacterial β-glucuronidase. The majority of SN-38G was converted to SN-38 within one hour of incubation, demonstrating the high efficiency of the microbial enzymes. nih.gov This rapid conversion highlights the significant potential for SN-38 regeneration in the intestinal environment, contributing to its recirculation and prolonged exposure.
Further investigations have employed ex vivo models using human fecal homogenates to quantify the reactivation of SN-38 by the human gut microbiome. nih.gov These studies confirm that β-glucuronidases produced by human gut bacteria are capable of hydrolyzing SN-38G, thereby reactivating the toxic metabolite. nih.govsolvobiotech.com This process is considered a key mechanism behind the intestinal accumulation of SN-38. solvobiotech.com
More advanced ex vivo platforms, such as multi-organ-on-a-chip systems that mimic the gut-liver axis, are also being used to study the complex interplay between host and microbial metabolism of irinotecan. researchgate.net These models can replicate the enterohepatic recirculation where SN-38G, produced in a liver-on-a-chip, is transported to a gut-on-a-chip. In the gut chamber, which is inoculated with human gut microbiota, the conversion of SN-38G back to SN-38 is observed, confirming the microbiome's direct role in the drug's biotransformation. researchgate.net
The findings from these ex vivo models are summarized in the table below.
| Ex Vivo Model | Key Finding | Reference |
|---|---|---|
| Anaerobic mixed culture of rat cecal microorganisms | Majority of SN-38G was converted to SN-38 by bacterial β-glucuronidase within 1 hour of incubation. | nih.gov |
| Human fecal homogenates | Demonstrated SN-38 reactivation by gut microbial β-glucuronidases. | nih.gov |
| Multi-organ-on-a-chip (Gut-Liver Axis) | Replicated enterohepatic recirculation and confirmed the conversion of SN-38G to SN-38 by human gut microbiota in the gut chamber. | researchgate.net |
These ex vivo investigations provide compelling evidence that the metabolic activity of intestinal bacteria is a crucial determinant in the reactivation and recirculation of SN-38, significantly influencing the compound's local concentration and effects within the gastrointestinal tract.
Preclinical Pharmacokinetics and Biodistribution of 7 Ethyl 10 Hydroxycamptothecin Sn 38 and Its Prodrugs in Animal Models
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Murine and Canine Models
The preclinical characterization of the active metabolite SN-38 and its parent drug, irinotecan (B1672180), reveals significant insights into their pharmacokinetic profiles across different animal models. Irinotecan is a prodrug that undergoes conversion by carboxylesterase enzymes to form the potent topoisomerase I inhibitor, SN-38. conicet.gov.arprolynxinc.com
In murine models, the disposition of irinotecan and SN-38 has been extensively studied. After intravenous administration of irinotecan in mice, plasma clearance of the parent drug is rapid, approaching the estimated hepatic plasma flow. hres.ca However, the clearance can decrease at higher doses, suggesting saturable processes. hres.ca The formation of SN-38 from irinotecan occurs systemically, but its subsequent clearance is also rapid. aacrjournals.org The use of novel formulations, such as liposome-entrapped SN-38 (LE-SN38), has been shown to significantly alter the pharmacokinetic profile in mice. For instance, LE-SN38 demonstrated a prolonged elimination half-life of 6.38 hours for SN-38 in mouse plasma, with a volume of distribution of 2.55 L/kg. iiarjournals.orgnih.govresearchgate.net In contrast, free SN-38 converted from conventional irinotecan is cleared from the plasma within 24 hours. aacrjournals.org
Canine models have also been employed to understand the pharmacokinetics of these compounds. In beagle dogs, the elimination half-life and volume of distribution of SN-38 following administration of a liposomal formulation ranged from 1.38 to 6.42 hours and 1.69 to 5.01 L/kg, respectively. iiarjournals.orgnih.govresearchgate.net Studies comparing liposomal irinotecan to standard irinotecan hydrochloride in dogs showed that the liposomal formulation led to increased exposure and a prolonged half-life for both irinotecan and SN-38. fda.gov In general, irinotecan clearance and exposure to SN-38 are much lower in dogs compared to mice at equivalent doses. hres.ca
Metabolism is a key component of the ADME profile. Irinotecan is primarily activated to SN-38 by carboxylesterases. prolynxinc.com SN-38 is then inactivated through glucuronidation, primarily by UDP-glucuronosyltransferases (UGTs), to form SN-38 glucuronide (SN-38G). prolynxinc.comresearchgate.net This inactive metabolite is then excreted, mainly via the bile, into the small intestine. mdpi.com Enterohepatic recirculation can occur when SN-38G is deconjugated back to active SN-38 by bacterial β-glucuronidases in the intestine. prolynxinc.comresearchgate.net Excretion studies in rats have shown that a significant portion of an irinotecan dose is recovered in both urine and feces. conicet.gov.ar
| Parameter | Murine Model (CD2F1 Mice) | Canine Model (Beagle Dogs) | Source(s) |
| Formulation | Liposomal SN-38 (LE-SN38) | Liposomal SN-38 (LE-SN38) | iiarjournals.orgnih.govresearchgate.net |
| SN-38 Elimination Half-life (t½) | 6.38 h | 1.38 - 6.42 h | iiarjournals.orgnih.govresearchgate.net |
| SN-38 Volume of Distribution (Vdss) | 2.55 L/kg | 1.69 - 5.01 L/kg | iiarjournals.orgnih.govresearchgate.net |
| Irinotecan Clearance | 3.38 L/hr/kg (at 10 mg/kg) | 0.24 L/hr/kg | hres.ca |
Factors Influencing SN-38 Exposure and Systemic Elimination in Preclinical Species
Multiple factors at the molecular and physiological level influence the systemic exposure and elimination of SN-38 in preclinical animal models. These include plasma protein binding, the activity of metabolic enzymes, and the function of drug transporters.
Plasma Protein Binding: SN-38 exhibits high levels of binding to plasma proteins, primarily albumin. researchgate.netaacrjournals.org In vitro studies with human plasma show that SN-38 is 94-96% bound, a factor that significantly limits the fraction of free, pharmacologically active drug available to diffuse into tissues. researchgate.net The binding of the parent drug, irinotecan, is considerably lower. researchgate.net This high degree of protein binding for SN-38 means that variations in albumin levels could potentially impact its distribution and availability.
Metabolic Enzymes: The balance between the activation of irinotecan and the deactivation of SN-38 is critical. Carboxylesterases (CES), primarily found in the liver, convert irinotecan to SN-38. prolynxinc.com Conversely, UDP-glucuronosyltransferases (UGTs), particularly the UGT1A subfamily, are responsible for the glucuronidation of SN-38 to the inactive SN-38G, facilitating its elimination. researchgate.netnih.gov The relative activity of these enzymes, which can vary between species, significantly dictates the systemic and local concentrations of active SN-38. For example, the conversion of irinotecan to SN-38 is less efficient in mice compared to humans, with different SN-38G/SN-38 area under the curve (AUC) ratios reported (approximately 1:1 in mice versus >4:1 in humans). researchgate.net
Drug Transporters: ATP-binding cassette (ABC) transporters play a pivotal role in the efflux and elimination of both irinotecan and SN-38. P-glycoprotein (P-gp, or ABCB1) has been identified as a key transporter in the systemic clearance of both irinotecan and SN-38 lactones in mice. conicet.gov.ar Studies using P-gp knockout mice (Mdr1a/b-/-) showed a 1.6-fold higher systemic exposure to both compounds compared to wild-type mice, confirming P-gp's role in their elimination. conicet.gov.ar Other transporters, including multidrug resistance-associated protein 2 (MRP2/ABCC2) and breast cancer resistance protein (BCRP/ABCG2), are also involved in the biliary excretion of SN-38 and its glucuronide. mdpi.comnih.gov In contrast, multidrug resistance protein 4 (MRP4) did not appear to significantly affect the plasma pharmacokinetics of irinotecan or SN-38 in mice. conicet.gov.ar Organic anion transporting polypeptides (OATPs) are involved in the hepatic and intestinal uptake of SN-38. nih.gov
Quantitative Tissue Distribution and Intratumoral Accumulation Studies of SN-38 and its Prodrugs
The distribution of SN-38 and its prodrugs into various tissues and, most critically, into tumors, is a key determinant of therapeutic efficacy. Studies in murine models have utilized techniques like mass spectrometry imaging (MSI) and high-performance liquid chromatography (HPLC) to quantify drug levels in different compartments. aacrjournals.orgnih.gov
Following systemic administration of irinotecan in mice, the active metabolite SN-38 is detected in organs central to metabolism and excretion, such as the liver and kidney, as well as in the digestive tract. nih.gov However, the distribution can be significantly enhanced and altered through the use of drug delivery systems. Lipid nanoparticle formulations of SN-38 have been shown to lead to significantly higher concentrations of the active drug in the liver and spleen compared to conventional solutions of SN-38 or irinotecan. researchgate.net
A major focus of preclinical research is to enhance drug accumulation within the tumor microenvironment. Nanoliposomal formulations of irinotecan (nal-IRI) have demonstrated a remarkable ability to increase both the concentration and duration of drug exposure within tumors. aacrjournals.orgnih.gov In mouse xenograft models, nal-IRI administration resulted in persistent high levels of irinotecan in the tumor for up to 168 hours. aacrjournals.org While peak SN-38 levels in the tumor were similar between nal-IRI and free irinotecan, the liposomal formulation achieved a prolonged exposure to SN-38 for up to 168 hours, compared to less than 48 hours with free irinotecan. aacrjournals.org This sustained intratumoral exposure is a critical factor for the time-dependent cytotoxicity of camptothecins. aacrjournals.org
Studies using polymeric depots of SN-38 injected directly into brain tumors in mice also highlight the importance of local drug concentration. These studies found a direct correlation between the amount of SN-38 measured in tumor sections and the extent of cancer cell death. nih.gov Similarly, quantitative analysis in multicellular tumor spheroids showed that SN-38 concentration increases over time following irinotecan treatment and is more abundant in the outer, proliferative regions of the spheroid. nih.gov
| Tissue | Formulation | Observation in Murine Model | Source(s) |
| Liver | Irinotecan (CPT-11) | Detection of SN-38, indicating prodrug metabolism. | nih.gov |
| Liver | SN-38 Lipid Nanoparticles | Significantly higher SN-38 concentration vs. CPT-11 or SN-38 solution. | researchgate.net |
| Spleen | SN-38 Lipid Nanoparticles | Significantly higher SN-38 concentration vs. CPT-11 or SN-38 solution. | researchgate.net |
| Kidney | Irinotecan (CPT-11) | Detection of SN-38. | nih.gov |
| Tumor | Nanoliposomal Irinotecan (nal-IRI) | Prolonged SN-38 exposure (up to 168h) compared to free irinotecan (<48h). | aacrjournals.org |
| Tumor | Irinotecan (CPT-11) | Rapid clearance of CPT-11 (>90% within 24h). | aacrjournals.org |
| Tumor (Colon Cancer) | Irinotecan (CPT-11) | CPT-11 detected, but not the active metabolite SN-38 in some models. | nih.gov |
| Plasma | Nanoliposomal Irinotecan (nal-IRI) | Persistent CPT-11 and SN-38 levels for over 50 hours. | aacrjournals.org |
| Plasma | Irinotecan (CPT-11) | Rapid clearance of CPT-11 and SN-38 within 8 hours. | aacrjournals.org |
Pharmacokinetic Modeling and Simulations in Preclinical Systems to Predict Exposure-Response Relationships
Pharmacokinetic (PK) modeling and simulation are powerful tools used in preclinical research to understand the complex disposition of irinotecan and SN-38 and to predict their antitumor effects. These models integrate data on absorption, distribution, metabolism, and excretion to simulate drug concentrations in plasma and tissues over time. mdpi.com
Various modeling approaches have been applied, including compartmental PK models and more complex physiologically based pharmacokinetic (PBPK) models. nih.govmdpi.com A two-compartmental PK model has been used to describe the disposition of SN-38 generated from irinotecan. mdpi.com PBPK models are particularly useful as they can incorporate physiological parameters and specific enzyme and transporter data to predict drug distribution in various organs, including sites of toxicity like the gastrointestinal tract. nih.gov A PBPK model developed for irinotecan in mice successfully predicted the distribution of SN-38 and identified that bile excretion and UGT enzyme activity were more critical than fecal excretion or renal clearance for SN-38 pharmacokinetics. nih.gov
A key application of these models is to establish an exposure-response relationship. By linking the predicted drug exposure to observed antitumor activity, researchers can identify the key drivers of efficacy. For nal-IRI, PK modeling combined with tumor response data in mouse xenograft models identified that the duration for which intratumoral SN-38 concentrations remained above a critical threshold (120 nmol/L) was the primary determinant of antitumor activity. aacrjournals.orgnih.gov This finding underscores the importance of sustained tumor exposure over peak concentration for this class of drugs.
Simulations can further be used to explore the impact of various biological factors on drug efficacy. For example, by varying parameters for tumor permeability and carboxylesterase activity (for prodrug activation) in simulations, researchers predicted a concave increase in the duration of tumor SN-38 exposure, a prediction that was subsequently confirmed experimentally across 13 different tumor xenograft models. aacrjournals.orgnih.gov These modeling efforts provide a quantitative framework to optimize drug delivery systems and predict which tumor types are most likely to respond, thereby guiding clinical translation. aacrjournals.orgmdpi.com
Advanced Prodrug Strategies and Drug Delivery Systems for 7 Ethyl 10 Hydroxycamptothecin Sn 38 in Preclinical Development
Liposomal and Nanoparticle Formulations for Enhanced Delivery
Encapsulating SN-38 within liposomes and nanoparticles represents a key strategy to address its biopharmaceutical challenges. These formulations are designed to improve the drug's solubility, protect it from premature degradation, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Development of Liposome-Entrapped SN-38 Formulations (LE-SN38, Nal-IRI)
Liposomal formulations of SN-38 have been developed to enhance its therapeutic potential. One such formulation, LE-SN38, is a liposome-entrapped formulation of SN-38. Preclinical studies have demonstrated its favorable pharmacokinetic profile and safety at therapeutically effective doses. nih.govsemanticscholar.org LE-SN38 has shown promising results with increased cytotoxicity against various tumor cell lines and better therapeutic efficacy in xenograft mouse models compared to irinotecan (B1672180) (CPT-11). nih.gov The drug entrapment efficiency of this formulation is greater than 95%, and it contains liposomes with a uniform size distribution of less than 200nm. nih.gov
Nanoliposomal irinotecan (nal-IRI), also known as Onivyde®, is another liposomal formulation where irinotecan, the prodrug of SN-38, is encapsulated. nitech.ac.jpnih.gov This formulation is designed to maximize antitumor efficacy while minimizing drug-related toxicities. nih.gov The liposomal encapsulation of irinotecan allows for a longer circulation time, leading to increased levels of both irinotecan and its active metabolite, SN-38, in the tumor. researchgate.net Preclinical studies have shown that nal-IRI can achieve higher intratumoral concentrations of SN-38 compared to free irinotecan, leading to superior antitumor activity. semanticscholar.org The mechanism of action for nal-IRI involves its accumulation in tumor tissues due to the EPR effect, followed by the conversion of irinotecan to SN-38 within the tumor microenvironment. researchgate.net
Preclinical Pharmacokinetics of LE-SN38
| Species | Elimination Half-Life (t1/2) | Volume of Distribution (Vdss) |
|---|---|---|
| Mouse | 6.38 h | 2.55 L/kg |
This table summarizes the elimination half-life and volume of distribution of SN-38 in mouse and dog plasma following administration of LE-SN38. nih.gov
Design and Evaluation of Polymeric Micelles for Improved Solubility and Pharmacokinetics
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers that can encapsulate hydrophobic drugs like SN-38 in their core. This approach improves the drug's solubility and stability in aqueous environments.
One notable example is NK012, an SN-38-loaded polymeric micelle. nih.govresearchgate.net It is constructed from an amphiphilic block copolymer, PEG-PGlu(SN-38). nih.govresearchgate.net Preclinical studies have shown that NK012 exhibits significantly more potent antitumor activity against various human tumor xenografts compared to CPT-11. nih.govresearchgate.net The design of these micelles is based on the EPR effect, allowing for enhanced distribution and prolonged release of SN-38 at the tumor site. nih.gov
Other research has focused on developing novel polymeric micellar formulations for SN-38. For instance, self-associating SN-38-polymer drug conjugates have been synthesized to improve the water-solubility of SN-38 while retaining its anticancer activity. nih.govresearchgate.net These conjugates form micelles with diameters less than 50 nm and exhibit sustained release of SN-38. nih.gov In vitro studies have demonstrated that these micellar formulations have significantly higher cytotoxic effects against human colorectal cancer cell lines compared to irinotecan. researchgate.net
Another approach involves the use of pH-sensitive micellar formulations. An orally administered pH-sensitive micellar formulation of SN-38, known as SN38-PNDS, has been developed. aacrjournals.org Preclinical evaluation in mice with human colon xenografts showed that this formulation led to significant reductions in tumor growth. aacrjournals.org
Research on Polymeric Nanoparticles and Nanocrystals for SN-38 Delivery
Polymeric nanoparticles and nanocrystals offer alternative platforms for the delivery of SN-38, aiming to improve its therapeutic efficacy.
Branched vinyl copolymer nanoparticles have been utilized to encapsulate SN-38, providing sustained release profiles and superior in vitro cytotoxic behavior compared to irinotecan. proquest.com These nanoparticles, with sizes under 180 nm, have demonstrated high drug encapsulation efficiencies and potent activity in both human and murine cancer cell lines. proquest.com Another study developed SN-38 loaded poly lactic-co-glycolic acid (PLGA) nanoparticles to address the poor water solubility of the drug. researchgate.net These nanoparticles showed greater efficacy in a xenograft animal model with breast cancer compared to irinotecan. researchgate.net
Furthermore, co-encapsulation strategies have been explored. Research has shown that co-encapsulating curcumin (B1669340) with SN-38 in polymeric nanoparticles can significantly increase the encapsulation efficiency of SN-38. nih.govacs.org This co-loaded formulation also demonstrated subnanomolar cytotoxicity against certain cancer cell lines, proving more potent than either free SN-38 or nanoparticles containing only SN-38. nih.govacs.org
Inorganic-organic hybrid nanoparticles have also been developed to deliver a cocktail of SN-38 and another chemotherapeutic agent, FdUMP. rsc.org These nanoparticles, approximately 40 nm in size, carry a high drug load and have shown efficient cellular uptake and promising anti-tumor activity in pancreatic cancer cell lines. rsc.org
Conjugated Drug Delivery Systems for Targeted Research
Conjugating SN-38 to targeting moieties, such as antibodies and peptides, represents a sophisticated approach to deliver the cytotoxic payload specifically to cancer cells, thereby enhancing efficacy and reducing off-target effects.
Antibody-Drug Conjugates (ADCs) with SN-38 Payloads
Antibody-drug conjugates (ADCs) are designed to selectively deliver potent cytotoxic agents like SN-38 to tumor cells that overexpress a specific antigen on their surface.
Sacituzumab govitecan is a prime example of an SN-38-based ADC. drugbank.comwikipedia.org It is composed of a humanized monoclonal antibody targeting the Trop-2 receptor, which is highly expressed in many solid tumors, linked to SN-38 via a hydrolyzable linker. drugbank.comnih.gov Upon binding to Trop-2, the ADC is internalized by the cancer cell, and the linker is cleaved in the acidic environment of the lysosome, releasing SN-38 directly inside the cell. aacrjournals.orgpatsnap.com This targeted delivery mechanism allows for a high concentration of the cytotoxic payload at the tumor site. nih.gov Each antibody in sacituzumab govitecan is conjugated with an average of 7.6 molecules of SN-38. wikipedia.org The released SN-38 then induces DNA damage and apoptosis in the cancer cells. aacrjournals.org
Key Features of Sacituzumab Govitecan
| Component | Function |
|---|---|
| Sacituzumab (hRS7) | Humanized monoclonal antibody that targets the Trop-2 receptor on cancer cells. |
| SN-38 | The cytotoxic payload that inhibits topoisomerase I, leading to DNA damage and cell death. |
This table outlines the components of the antibody-drug conjugate sacituzumab govitecan and their respective functions. drugbank.comnih.gov
Design and Preclinical Evaluation of Peptidic Prodrugs (e.g., DTS-108)
Peptidic prodrugs of SN-38 are another innovative strategy to improve its therapeutic profile. These prodrugs consist of SN-38 conjugated to a peptide carrier via a cleavable linker.
DTS-108 is a novel peptidic prodrug of SN-38 where the drug is conjugated to a cationic peptide through an esterase-cleavable linker. nih.govaacrjournals.org This design aims to bypass the hepatic activation required for irinotecan, potentially reducing gastrointestinal toxicity and interpatient variability. aacrjournals.org Preclinical studies have shown that DTS-108 is highly soluble and has a human plasma half-life of 400 minutes in vitro. nih.govaacrjournals.org
In preclinical models, DTS-108 has demonstrated the ability to deliver significantly higher levels of SN-38 compared to irinotecan, without the associated toxicity. nih.govnih.gov This results in an increased therapeutic window for DTS-108. nih.gov In vivo efficacy studies in various tumor models have shown that DTS-108 has improved activity compared to irinotecan. aacrjournals.org
Preclinical Profile of DTS-108
| Property | Finding |
|---|---|
| Solubility | Highly soluble in water (>500 mg/mL). aacrjournals.org |
| In Vitro Plasma Half-Life | 400 minutes in human plasma. aacrjournals.org |
| SN-38 Delivery | Liberates significantly higher levels of free SN-38 than irinotecan in dogs. aacrjournals.org |
This table summarizes the key preclinical findings for the peptidic prodrug DTS-108.
Aptamer-Targeted and Ligand-Conjugated Systems (e.g., Transferrin Receptor Targeting)
To circumvent the premature conversion of SN-38 to its inactive carboxylate form in the bloodstream, targeted delivery systems are engineered to selectively deliver the drug to cancer cells. These systems utilize ligands or aptamers that bind to receptors overexpressed on tumor cells, facilitating cellular uptake while protecting the lactone ring.
One prominent strategy involves targeting the transferrin receptor (TfR), which is often overexpressed on glioblastoma cells. nih.gov Researchers have synthesized conjugates of SN-38 linked to the T7 peptide, a ligand that specifically binds to the TfR. nih.govnih.gov This targeting is designed to enable transport across the blood-brain barrier via receptor-mediated transcytosis. nih.gov Upon binding to glioblastoma cells, the entire conjugate is internalized into endosomes and lysosomes. nih.gov The acidic environment within these intracellular vesicles is crucial, as it favors the stability of the active lactone ring. nih.gov Within the cell, enzymes such as cathepsin B cleave the linker, releasing free SN-38 in its active form directly at the site of action. nih.govnih.gov Studies have demonstrated that blocking the transferrin receptors on cultured glioblastoma cells significantly inhibits the cytotoxicity of the T7-SN-38 conjugate, confirming the receptor-mediated uptake mechanism. nih.gov
Another approach utilizes DNA aptamers for targeting. For instance, a drug delivery system using an MUC1 DNA aptamer has been developed. MUC1 is a glycoprotein (B1211001) overexpressed in many cancer types, and targeting it enhances the selective accumulation of SN-38 in tumor cells, thereby minimizing systemic exposure and the associated risk of lactone hydrolysis. nih.govresearchgate.net
Synthesis and Evaluation of Small Molecule Conjugates (e.g., Biotin-SN38-Valproic Acid Conjugates)
Conjugating SN-38 to other small molecules is a key strategy for enhancing lactone stability and improving tumor-targeting. nih.gov A novel multifunctional prodrug has been synthesized by conjugating SN-38 with both biotin (B1667282) (a tumor-targeting moiety) and valproic acid (a histone deacetylase inhibitor) via ester bonds. mdpi.comresearchgate.net This design addresses several challenges simultaneously. The introduction of valproic acid at the C₂₀-hydroxyl position of SN-38 sterically hinders the lactone E-ring, enhancing its stability and diminishing its inactivation via hydrolysis. mdpi.com Biotin serves as a targeting ligand, as many cancer cells overexpress biotin receptors to meet their high metabolic demands. mdpi.com
In preclinical evaluations, this biotin-SN38-valproic acid conjugate (referred to as compound 9) was assessed for its cytotoxic effects on human cervical cancer (HeLa) cells and normal mouse embryonic fibroblast (NIH3T3) cells. nih.govresearchgate.net The results indicated that the conjugate had potent anticancer activity and enhanced selectivity for cancer cells compared to normal cells. nih.gov
| Compound | IC₅₀ on HeLa Cells (µM) | IC₅₀ on NIH3T3 Cells (µM) | Selectivity Index (SI) |
| SN-38 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.8 |
| Irinotecan | 18.06 ± 0.76 | 17.58 ± 0.58 | 0.97 |
| Compound 9 | 10.37 ± 0.44 | 16.59 ± 0.63 | 1.6 |
| Compound 8 (SN38-VPA₃) | >50 | >50 | - |
This interactive table presents the in vitro cytotoxicity (IC₅₀ values) and selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) of the Biotin-SN38-Valproic Acid conjugate (Compound 9) compared to SN-38, Irinotecan, and an intermediate without biotin (Compound 8). Data sourced from studies on HeLa and NIH3T3 cells after 48 hours of incubation. mdpi.com
The findings demonstrate that the conjugate not only improves tumor-targeting ability mediated by biotin but also exerts potent anticancer activity, suggesting that this design is an effective strategy for the structural modification of SN-38 to prevent its inactivation. nih.gov
Stimuli-Responsive Drug Release Systems
Stimuli-responsive systems are designed to remain stable and keep the SN-38 lactone ring protected during circulation, releasing the active drug only in response to specific triggers present in the tumor microenvironment. This approach minimizes premature conversion to the inactive carboxylate form.
Design and Mechanism of Redox-Sensitive Linkers (e.g., Disulfide bonds, GSH-triggered release)
The tumor microenvironment is characterized by a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to normal tissues (1-10 mM in tumor cells vs. ~10 µM in blood). tandfonline.com This differential provides a trigger for targeted drug release. Redox-sensitive systems often incorporate disulfide bonds (-S-S-) into the linker connecting SN-38 to a carrier molecule. tandfonline.com These bonds are stable in the low-GSH environment of the bloodstream but are rapidly cleaved in the high-GSH environment inside tumor cells. tandfonline.comresearchgate.net
For example, researchers have designed an SN-38 prodrug conjugated to a lysophospholipid via a cleavable disulfide bond linker (SN38-SS-PC). tandfonline.com This conjugate self-assembles into liposomes. In vitro release studies showed that in the presence of GSH, approximately 93.65% of the SN-38 was released within 24 hours. tandfonline.com Crucially, this system demonstrated superior lactone stability; after 12 hours in a simulated physiological environment, over 85% of the SN-38 within the liposomes remained in the active lactone form, compared to less than 10% for free SN-38. tandfonline.com Another strategy involved creating a prodrug, DNS-SN38, by conjugating a 2,4-dinitrobenzene sulfonyl (DNS) group to SN-38, which is highly sensitive to GSH-triggered cleavage, leading to the release of the intact, active drug. nih.govrsc.org
Investigation of pH-Sensitive and Enzyme-Triggered Release Mechanisms for SN-38
The acidic microenvironment of tumors (pH 6.5-7.2) and the even lower pH of intracellular compartments like endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) provide another internal stimulus for drug release. tandfonline.com Since the lactone form of SN-38 is more stable at acidic pH, systems that release the drug in these compartments are highly advantageous. nih.govnih.gov pH-responsive nanoparticles have been developed using polymers like Eudragit® S100, which dissolves at pH values above 7, making it suitable for colon-specific delivery. tandfonline.com
Enzyme-triggered release is another highly specific strategy. Many tumors overexpress certain enzymes, such as cathepsin B (CTSB), particularly in lysosomes. researchgate.netnih.gov Linkers incorporating a CTSB-cleavable peptide sequence (e.g., valine-alanine) have been used to create SN-38 conjugates. nih.gov These conjugates remain intact in circulation but are cleaved by CTSB following endocytosis into tumor cells, releasing SN-38 inside the acidic lysosomes where the lactone ring is stable. researchgate.netnih.gov This approach ensures that the active drug is liberated only after the delivery system has reached its intracellular target, effectively preventing the formation of the inactive carboxylate in the bloodstream. nih.gov
Research on Photosensitive and Multi-Stimuli Responsive Drug Delivery Platforms
Photosensitive drug delivery systems offer external control over drug release. These platforms typically use a nanocarrier that encapsulates SN-38 and a photosensitizer. Upon irradiation with light of a specific wavelength, usually near-infrared (NIR) for deeper tissue penetration, the photosensitizer generates reactive oxygen species (ROS) or heat, which disrupts the nanocarrier and triggers the release of SN-38 at the tumor site. nih.govmums.ac.ir For example, a nano-agent combining the NIR dye IR780 with SN-38 has been developed for colorectal cancer treatment. nih.gov This light-triggered release ensures that the drug is liberated in a spatially and temporally controlled manner, maximizing its local concentration in the active lactone form.
Multi-stimuli responsive systems combine two or more triggers for enhanced specificity. For instance, a dually-responsive carrier was created by conjugating SN-38 to a polymer via a thioether linker. This linker is designed to be labile to both high GSH levels and the high concentration of ROS found in the tumor microenvironment, providing a two-tiered release mechanism. researchgate.net
Strategies for Improving SN-38 Lactone Ring Stability in Formulations
Beyond conjugation, various formulation strategies are employed to physically protect the SN-38 lactone ring from hydrolysis. researchgate.net Encapsulation within nanocarriers like liposomes, polymeric nanoparticles, and nanocrystals physically sequesters the drug from the aqueous environment of the bloodstream, where the pH would otherwise promote conversion to the inactive carboxylate. nih.govnih.gov
Liposomal formulations can entrap SN-38 within their lipid bilayer, avoiding direct contact with the blood. nih.gov This not only enhances stability but can also improve circulation time. nih.gov Similarly, polymeric nanoparticles made from biodegradable polymers can encapsulate SN-38, providing a protective core. researchgate.net
A particularly effective strategy is the formulation of SN-38 as nanocrystals. In one study, SN-38 nanocrystals were prepared and their stability was compared to an SN-38 solution. After 12 hours of incubation at 37°C in a pH 7.4 buffer, the percentage of the active lactone form remaining was dramatically higher in the nanocrystal formulations compared to the solution. nih.gov
| Formulation | Particle Size | Lactone Form Remaining (after 12h at pH 7.4) |
| SN-38 Solution | N/A | 11.3% |
| SN-38/NCs-A | 229.5 nm | 52.1% |
| SN-38/NCs-B | 799.2 nm | 73.6% |
This interactive table shows the percentage of the active lactone form of SN-38 remaining after 12 hours in a physiological pH buffer for a standard solution versus two different nanocrystal formulations (NCs-A and NCs-B). The data highlights how formulating SN-38 into solid nanocrystals significantly protects the lactone ring from hydrolysis. nih.gov
These formulation approaches work by limiting the drug's exposure to water and the neutral pH of the blood, ensuring that a greater proportion of SN-38 reaches the tumor site in its active, therapeutically effective lactone configuration. nih.gov
Development of Co-loaded Drug Delivery Systems for Combination Approaches in Preclinical Models
The therapeutic efficacy of SN-38, the active metabolite of irinotecan, can be significantly enhanced through combination chemotherapy, which involves the simultaneous or sequential administration of multiple anticancer agents. Co-loaded drug delivery systems have emerged as a promising strategy to improve the effectiveness of such combination regimens. These systems are designed to encapsulate two or more drugs within a single carrier, ensuring their synergistic or additive effects at the tumor site while minimizing systemic toxicity. Preclinical studies have explored various co-loaded formulations to augment the anticancer activity of SN-38.
One approach involves the co-encapsulation of SN-38 with other chemotherapeutic agents in nanoparticle-based systems. For instance, a nanoparticulate formulation of SN-38 administered as a combination therapy with mitomycin C was found to be more effective than the combination of irinotecan and mitomycin C in a mouse colorectal cancer model. nih.gov This suggests that the direct administration of SN-38 in a co-loaded system can lead to superior therapeutic outcomes compared to the prodrug irinotecan.
Another strategy focuses on the co-delivery of SN-38 with drugs that have different mechanisms of action to achieve synergistic anticancer effects. For example, the co-delivery of 10-hydroxycamptothecin, a compound related to SN-38, with doxorubicin (B1662922) has been investigated to enhance anticancer efficacy. nih.gov Nanocarrier-based drug delivery systems are particularly adept at co-delivering therapeutic agents with differing chemical properties, such as combining a hydrophobic drug like SN-38 with a hydrophilic one. nih.gov
Furthermore, co-delivery systems can be designed to overcome drug resistance. By delivering a chemosensitizing agent along with SN-38, it is possible to reverse resistance mechanisms in cancer cells and enhance the cytotoxic effect of SN-38. The co-delivery of anticancer drugs and autophagy inhibitors has shown promising results in both in vitro and in vivo studies, suggesting a potential avenue for improving SN-38 based therapies. nih.gov
The development of co-loaded drug delivery systems for SN-38 is an active area of research, with various nanoplatforms being explored, including polymeric micelles, liposomes, and nanoparticles. researchgate.netnih.gov These systems offer the potential for ratiometric drug delivery, ensuring that the optimal synergistic ratio of the combined drugs is maintained at the tumor site.
The following table summarizes key preclinical studies on co-loaded drug delivery systems for SN-38:
| Drug Delivery System | Co-loaded Agent | Preclinical Model | Key Findings | Reference |
| Nanoparticulate formulation | Mitomycin C | Mouse colorectal cancer model | More effective than the combination of irinotecan and mitomycin C. | nih.gov |
| Nanocarrier-based system | Doxorubicin (with 10-hydroxycamptothecin) | Not specified | Investigated to enhance anticancer efficacy through combination chemotherapy. | nih.gov |
| Polymeric micelles, liposomes, nanoparticles | Various anticancer agents | Various cancer models | Explored for synergistic effects and to overcome drug resistance. | researchgate.netnih.gov |
| Core-shell methoxy (B1213986) PEG-PLGA nanoparticles | Doxorubicin and Paclitaxel | Non-small cell lung cancer cells | Showed a synergistic effect with better growth suppression compared to single drug delivery. | nih.gov |
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with antitumor activity that is 100 to 1000 times greater than its parent drug, irinotecan. researchgate.netnih.gov However, the clinical application of SN-38 is hampered by its poor water solubility and inherent instability. nih.govdovepress.com To address these limitations, various advanced prodrug strategies and drug delivery systems have been investigated in preclinical settings. These approaches aim to improve the solubility, stability, and tumor-targeting ability of SN-38, thereby enhancing its therapeutic index.
One of the key strategies involves the development of SN-38 prodrugs. These are inactive derivatives of SN-38 that are converted to the active drug at the tumor site. Several SN-38 prodrugs are currently in clinical trials, including DTS-108 and EZN-2208. nih.gov These prodrugs often involve modifications at the C10 and C20 positions of the SN-38 molecule to improve its physicochemical properties. nih.gov
Lipophilic prodrugs of SN-38 have also been synthesized to enhance their incorporation into lipid-based drug delivery systems. nih.govacs.org For instance, esterification of SN-38 with dietary fatty acids has been shown to significantly increase its solubility in long-chain triglycerides. nih.govacs.org A lipophilic SN-38 prodrug, moeixitecan, has been developed and loaded into liposomal nanoparticles, demonstrating high drug loading, stability, and sustained release of SN-38. dovepress.com
Nanodrug delivery systems have been extensively explored for SN-38, including nanoparticles, liposomes, and micelles. researchgate.netnih.gov These systems can encapsulate SN-38, protecting it from degradation and facilitating its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Polymeric micelles are another promising delivery vehicle for SN-38. NK012, an SN-38-loaded polymeric micelle, has shown significant antitumor activity in various orthotopic human tumor xenografts in preclinical studies. nih.gov Nanoparticulate formulations of SN-38 have also demonstrated superior efficacy compared to irinotecan in preclinical models of colorectal and ovarian cancer. nih.gov Furthermore, nanoparticle delivery of an SN-38 conjugate has been shown to be more effective than irinotecan in a mouse model of neuroblastoma. nih.govresearchgate.net
The following table provides an overview of different prodrug strategies and drug delivery systems for SN-38 in preclinical development:
| Strategy | Drug Delivery System/Prodrug | Preclinical Model | Key Findings | Reference |
| Prodrug | PEG-Gly-(20)-SN38 | MX-1 xenograft mice model | Superior anticancer activity compared to CPT-11. | nih.gov |
| Prodrug | Lipophilic prodrugs (e.g., SN38-undecanoate) | Rat intestinal mucosal membrane (in vitro) | Improved solubility, stability, and transmucosal permeability. | nih.govacs.org |
| Drug Delivery System | Nanoparticulate SN-38 | Colorectal and ovarian mouse models | Significantly more effective than irinotecan. | nih.gov |
| Drug Delivery System | SN-38-loaded polymeric micelles (NK012) | Glioma, renal, stomach, and pancreatic cancer orthotopic models | More potent antitumor activity than CPT-11 with no intestinal toxicity. | nih.gov |
| Drug Delivery System | Nanoliposomal irinotecan (nal-IRI) | Human colon carcinoma xenograft model | Achieved higher and prolonged intratumoral levels of SN-38 compared to free irinotecan. | aacrjournals.org |
| Drug Delivery System | Core-shell nanoparticle (OxPt/SN38) | Murine CRC and pancreatic tumor models | Enhanced tumor deposition and antitumor efficacy. | acs.org |
| Drug Delivery System | SN-38-loaded MMP-2-responsive polymer micelles | In vitro | Enzyme-responsive release of SN-38. | researchgate.net |
Structure Activity Relationships Sar and Rational Design of 7 Ethyl 10 Hydroxycamptothecin Sn 38 Analogs
Significance of the Lactone Ring Structure for Biological Activity and its Chemical Modifications
The biological activity of SN-38 and other camptothecin (B557342) analogs is critically dependent on the integrity of the E-ring, which contains an α-hydroxy lactone moiety. cabidigitallibrary.orgnih.govnih.gov This structural feature is essential for the inhibition of topoisomerase I, the primary mechanism of action for this class of compounds. nih.govnih.gov
The lactone ring of camptothecins, including SN-38, is susceptible to pH-dependent hydrolysis, opening to an inactive carboxylate form at physiological pH. wikipedia.orgdovepress.com This equilibrium is a significant drawback as the closed lactone form is required for antitumor activity. nih.govwikipedia.org The carboxylate form also exhibits strong binding to human serum albumin, which further shifts the equilibrium towards the inactive form. wikipedia.orgresearchgate.net
Key structural features of the lactone E-ring that are vital for activity include:
The 20(S) configuration: The specific stereochemistry at the C-20 position is crucial for topoisomerase I inhibition. cabidigitallibrary.org The (R) configuration is inactive. wikipedia.org
The 20-hydroxyl group: This group forms a critical hydrogen bond with the Asp533 residue in the topoisomerase I enzyme. wikipedia.org It can also form an intramolecular hydrogen bond with the lactone carbonyl, which may influence the E-ring's stability. cabidigitallibrary.org
The lactone carbonyl and ring oxygen: Both are essential for enzyme inhibition. Modifications such as converting the lactone to a lactam, thiolactone, or lactol result in a loss of activity. nih.gov
Any modification that disrupts these key interactions within the E-ring, such as removal or replacement of the 20-hydroxyl group or alteration of the lactone ring itself, leads to inactivation of the analog. cabidigitallibrary.orgnih.gov The planar pentacyclic ring structure of camptothecins is also considered a crucial factor for their topoisomerase-inhibiting properties. wikipedia.org
Research on Chemical Modifications and their Impact on Potency and Efflux
To address the limitations of SN-38, extensive research has been conducted on its chemical modification at various positions, including the C10 and C11 positions of the A-ring. These modifications aim to improve solubility, enhance lactone stability, and increase antitumor potency.
Modifications at the C10 position: The hydroxyl group at the C10 position is a common site for modification to create prodrugs with improved properties. For instance, conjugating molecules at this position can enhance water solubility and alter the pharmacokinetic profile.
Irinotecan (B1672180) (CPT-11): A well-known example is irinotecan, a water-soluble prodrug of SN-38. The carbamate (B1207046) linker at the C10 position is cleaved by carboxylesterase enzymes in the body to release the active SN-38. researchgate.net
SN38-PA: A lipophilic prodrug was developed by conjugating palmitic acid to the C10 hydroxyl group of SN-38. This modification aimed to improve its formulation in liposomes. dovepress.com
NK012: This formulation involves a hydrophilic polyethylene (B3416737) glycol (PEG) bound to the C10 position via a polyglutamate linker, allowing it to self-assemble into micelles. dovepress.com
Boric Acid Derivative: Replacing the C10 hydroxyl group with boric acid created a compound that could be activated by the high levels of hydrogen peroxide in cancer cells to release SN-38. mdpi.com
Modifications at other positions: While the C10 position is a primary focus, other sites have also been explored.
C20 Position: Conjugation of a four-arm PEG at the C20 position in the EZN2208 formulation was designed to increase water solubility. dovepress.com
Thio-SN38: The introduction of a sulfur atom in the pyridone moiety (thiopyridone) was predicted to destabilize the hydrogen bond in the opened E-ring, shifting the equilibrium towards the active closed lactone form and increasing lipophilicity. This resulted in superior antiproliferative potency. nih.gov
These modifications highlight the ongoing efforts to optimize the therapeutic potential of SN-38 by addressing its inherent chemical and pharmacological challenges.
Rational Design of SN-38 Analogs to Circumvent Drug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance. For SN-38, a primary mechanism of resistance is its efflux from cancer cells by ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein, BCRP). nih.goveur.nl The overexpression of ABCG2 in tumor cells is associated with a poor clinical outcome. nih.gov
The rational design of SN-38 analogs that are poor substrates for ABCG2 is a key strategy to overcome this resistance. Research has identified structural features that influence a compound's interaction with ABCG2.
Planar Structure: The planar structure of SN-38 is thought to be critical for its binding to the active site of ABCG2. nih.gov
Electrostatic Potential: A negative electrostatic potential at the C10 position of the A-ring appears to be important for hydrogen bond formation with the active site of ABCG2. Analogs lacking this feature, such as SN-22, show a significantly lower drug resistance ratio, indicating they are not efficiently effluxed by ABCG2. nih.gov
Polarity: Studies on FL118, a novel camptothecin analog, and its derivatives suggest that nonpolar compounds are less likely to be substrates for ABCG2. FL118 itself is a poor substrate for ABCG2 and can overcome ABCG2-mediated drug resistance. In contrast, FL118 analogs with polar substitutions on the B-ring showed a higher affinity for ABCG2. d-nb.info
These findings provide a basis for designing new SN-38 analogs with a reduced affinity for ABCG2, potentially improving their efficacy in resistant tumors. For instance, EZN-2208, a pegylated form of SN38, has been shown to overcome ABCG2-mediated resistance in preclinical models. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for SN-38 and its Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of compounds with their biological activities. nih.govnih.gov This approach is valuable in the design of new drugs by predicting the activity of novel compounds and identifying the key structural features responsible for their effects. nih.govresearchgate.net
In the context of SN-38 and its analogs, QSAR studies have been employed to understand their anticancer activity and their interaction with resistance-mediating proteins like ABCG2. nih.gov
Predicting Anticancer Activity: QSAR models can be developed to predict the cytotoxic effects of various anticancer compounds against different cancer cell lines. nih.gov These models use a range of descriptors, including steric, electronic, and thermodynamic properties, to build a mathematical relationship between the chemical structure and biological activity. dovepress.com
Understanding ABCG2 Interaction: QSAR models have been used to analyze the features of molecules that act as substrates or inhibitors of ABCG2. For SN-38 analogs, it has been suggested that the planar structure is critical for binding to the protein's active site. nih.gov A QSAR study of propafenone (B51707) analogs identified four descriptors that could model their interaction with ABCG2. nih.gov
By identifying the key molecular descriptors that influence activity and resistance, QSAR provides a rational basis for the design of new SN-38 derivatives with improved therapeutic profiles. These in silico models, when used in conjunction with experimental data, can accelerate the discovery and development of more effective anticancer agents. nih.govresearchgate.net
Analytical Methodologies for Quantitative Research of Irinotecan, 7 Ethyl 10 Hydroxycamptothecin Sn 38 , and Their Metabolites
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantification of irinotecan (B1672180) and its metabolites in research settings. These methods are valued for their robustness and reliability.
Development and Validation for SN-38 and Metabolites in Complex Biological Matrices
The development of HPLC methods for SN-38 and its metabolites in biological samples like plasma, tissues, and tumor homogenates requires meticulous validation to ensure data accuracy and reproducibility. Validation parameters typically adhere to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines, encompassing specificity, linearity, precision, accuracy, and limits of detection and quantification. jfda-online.com
A common approach involves protein precipitation to extract the analytes from the biological matrix, often using a mixture of acetonitrile (B52724) and methanol (B129727), followed by acidification. researchgate.net Chromatographic separation is typically achieved on a reversed-phase C18 column. jfda-online.comaacrjournals.orgjst.go.jp
For instance, one validated HPLC method with fluorescence detection demonstrated linearity for SN-38 in the range of 5 to 1000 ng/mL in mouse plasma and tissue homogenates. researchgate.net The accuracy and precision for all matrices were within ±15% and ≤15%, respectively. researchgate.net Another study focusing on SN-38 quantification in a liposomal formulation reported a linear range of 0.03 to 150 µg/mL with a high correlation coefficient (r² ≥ 0.998). researchgate.net
Table 1: HPLC Method Validation Parameters for SN-38 Quantification
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range (SN-38) | 5 - 1000 ng/mL (in mouse plasma and tissue) | researchgate.net |
| 0.03 - 150 µg/mL (in liposomal formulation) | researchgate.net | |
| Accuracy | Within ±15% | researchgate.net |
| Precision | ≤15% | researchgate.net |
| Limit of Detection (LOD) | 0.05 µg/mL (in liposomal formulation) | researchgate.net |
| Limit of Quantitation (LOQ) | 2.5 ng/mL (lactone form) | aacrjournals.org |
| 0.25 µg/mL (in liposomal formulation) | researchgate.net | |
| Recovery | >90% (from porcine tissues and tumors) | researchgate.net |
| ~102% (from mouse plasma) | researchgate.net |
Methodologies for Separation and Quantification of Lactone and Carboxylate Forms of SN-38
A critical aspect of SN-38 analysis is the ability to separate and quantify its two forms: the pharmacologically active lactone ring and the inactive open-ring carboxylate form. nih.govinnovareacademics.in The two forms exist in a pH-dependent equilibrium. nih.gov
Ion-pair reversed-phase HPLC is a frequently employed technique for this purpose. One method utilized a C18 column with a mobile phase containing an ion-pair solution (KH2PO4 buffer) and acetonitrile. jfda-online.comjfda-online.com This approach successfully separated the carboxylate and lactone forms of SN-38, with retention times of approximately 2.9 and 5.1 minutes, respectively. jfda-online.comjfda-online.com The method demonstrated good linearity for both forms in the concentration range of 4 to 100 μg/mL. jfda-online.comjfda-online.com
Another established HPLC method for the simultaneous determination of both forms in rat plasma involved sample pretreatment with chilled methanol and zinc sulfate (B86663) for protein precipitation. jst.go.jpnih.gov The mobile phase consisted of an ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and acetonitrile containing tetra-n-pentylammonium bromide, and the column effluent was monitored using a spectrofluorometer. jst.go.jpnih.gov This method was validated for SN-38 lactone at concentrations of 5-2500 ng/ml and carboxylate at 5-1000 ng/ml. jst.go.jpnih.gov
Table 2: HPLC Methods for Separation of SN-38 Lactone and Carboxylate Forms
| Method | Column | Mobile Phase | Detection | Key Findings | Source |
|---|---|---|---|---|---|
| Ion-Pair RP-HPLC | C18 | KH2PO4 buffer, acetonitrile, ion-pair solution (30:30:40 v/v) | UV (265 nm) | Retention times: Carboxylate ~2.9 min, Lactone ~5.1 min. Linearity: 4-100 µg/mL for both forms. | jfda-online.comjfda-online.com |
| RP-HPLC | Puresil C18 | 0.1 M ammonium acetate buffer (pH 5.5) and acetonitrile (70/30, v/v) with 20 mM tetra-n-pentylammonium bromide | Fluorescence (Ex: 380 nm, Em: 540 nm) | Validated for lactone (5-2500 ng/ml) and carboxylate (5-1000 ng/ml) in rat plasma. | jst.go.jpnih.gov |
| RP-HPLC | Symmetry C18 | Gradient elution with acetonitrile and 75 mM ammonium acetate plus 7.5 mM tetrabutylammonium (B224687) bromide (pH 6.4) | Fluorescence (automated wavelength changes) | Allowed for the simultaneous monitoring of both forms of CPT-11 and SN-38. | nih.gov |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis
For enhanced sensitivity and specificity, particularly for low concentrations of analytes in complex matrices, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govsigmaaldrich.comnih.gov This technique offers lower limits of detection and quantification compared to HPLC with UV or fluorescence detection. nih.gov
A validated UPLC-MS/MS method for the simultaneous quantification of irinotecan, SN-38, and its glucuronide metabolite (SN-38G) in plasma, urine, feces, liver, and kidney has been developed. nih.govsigmaaldrich.com This method utilized a C18 column and a mobile phase of acetonitrile and 0.1% formic acid in water. nih.govsigmaaldrich.com The mass analysis was performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). nih.govsigmaaldrich.com
The method demonstrated excellent linearity over a wide concentration range for SN-38 (e.g., 4.88–10000 nM in plasma) with a high coefficient of determination (R² > 0.99). nih.govsigmaaldrich.com The lower limit of detection for SN-38 was found to be less than 25 nM in all tested biological matrices. nih.gov The high sensitivity of this method allows for the use of very small sample volumes, such as 20 µl of plasma or tissue homogenates. nih.govsigmaaldrich.com
Table 3: UPLC-MS/MS Method Parameters for High-Sensitivity SN-38 Analysis
| Parameter | Finding | Source |
|---|---|---|
| Instrumentation | Acquity UPLC BEH C18 column, Xevo TQS tandem mass spectrometer | nih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | nih.govsigmaaldrich.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Linearity Range (SN-38) | 4.88 – 10000 nM (plasma) | nih.gov |
| 39 – 5000 nM (feces) | nih.gov | |
| 48.8 – 6250 nM (liver and kidney) | nih.gov | |
| Lower Limit of Detection (LLOD) | < 25 nM in plasma, feces, liver, and kidney | nih.gov |
| Precision (Intra- and Inter-day) | < 15% in plasma, feces, liver, and kidney | nih.govsigmaaldrich.com |
| Sample Volume | 20 µl | nih.govsigmaaldrich.com |
Spectrofluorimetric Determination of SN-38 in Research Settings
Spectrofluorimetry offers a simpler and often more accessible alternative to chromatographic methods for the determination of SN-38, leveraging the native fluorescence of the compound. nih.govoptica.org SN-38 exhibits fluorescence in both its lactone and carboxylate forms, allowing for the development of distinct spectrofluorimetric methods for each. nih.govoptica.orgresearchgate.net
One method established optimal conditions for determining the lactone form in acidic media and the carboxylate form in basic media. optica.orgresearchgate.net The interaction of SN-38 with cyclodextrins and surfactants has also been studied to enhance the fluorescence signal and improve detection limits. optica.orgnih.gov A highly sensitive and selective spectrofluorimetric method was developed based on the formation of an inclusion complex with cyclodextrins, which was successfully applied to quantify both the lactone and carboxylate forms in rat plasma and to study cell membrane transfer kinetics. nih.gov The limits of detection for this method were reported as 0.44 ng/ml for the lactone form and 0.28 ng/ml for the carboxylate form in plasma. nih.gov
These methods have been successfully applied to determine SN-38 in human urine samples after a liquid-liquid extraction cleanup step, with no significant interference from the urine matrix. nih.govoptica.org
Applications of Analytical Methods in Preclinical Pharmacokinetic and Metabolic Studies
The analytical methods described above are instrumental in preclinical pharmacokinetic and metabolic studies of irinotecan. aacrjournals.orgnih.govnih.goveur.nlnih.gov These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
HPLC and UPLC-MS/MS methods have been successfully applied to pharmacokinetic studies in various animal models, including rats and mice. researchgate.netaacrjournals.orgnih.govnih.gov These studies involve measuring the concentrations of irinotecan and SN-38 in plasma, tissues, and excreta over time to determine key pharmacokinetic parameters such as area under the concentration-time curve (AUC), elimination half-life, and clearance. aacrjournals.org For example, a validated HPLC method was used to assess the impact of methylselenocysteine (B1596266) on the pharmacokinetic profile of CPT-11 and SN-38 in nude mice bearing human head and neck xenograft tumors. aacrjournals.org
Furthermore, these analytical techniques are crucial for investigating the metabolic conversion of irinotecan to SN-38 and the subsequent metabolism of SN-38. nih.govnih.gov For instance, nanoflow liquid chromatography-tandem mass spectrometry (nLC-MS/MS) has been used to quantify irinotecan and SN-38 in different regions of multicellular tumor spheroids, providing insights into drug penetration and metabolism at the tissue level. nih.gov MALDI Mass Spectrometry Imaging (MSI) has also been employed to visualize the distribution of CPT-11 and SN-38 in tumor and normal tissues in murine models. nih.gov
Computational Approaches in 7 Ethyl 10 Hydroxycamptothecin Sn 38 Research
Molecular Docking and Dynamics Simulations of SN-38 with DNA Topoisomerase I and Efflux Transporters
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) like SN-38 and a macromolecular target, such as an enzyme or a transporter protein. These methods provide atomic-level details of binding modes, interaction energies, and the stability of the resulting complex.
DNA Topoisomerase I Interaction: SN-38 exerts its cytotoxic effect by trapping the DNA topoisomerase I (Topo I) cleavage complex, leading to lethal DNA double-strand breaks in replicating cells. bohrium.com Molecular docking studies have been instrumental in visualizing how SN-38 intercalates into the DNA-Topo I complex. These simulations show that the rigid, planar pentacyclic structure of SN-38 is crucial for stacking between DNA base pairs at the cleavage site. mdpi.com Key interactions that stabilize this ternary complex include hydrogen bonds between SN-38 and critical amino acid residues of Topo I, such as Arg364 and Asn722, as well as with the DNA bases. researchgate.net The hydroxyl group on the B ring and the lactone E-ring of SN-38 are identified as vital for these interactions, stabilizing the cleavage complex and preventing DNA religation. mdpi.com
Interaction with Efflux Transporters: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that actively efflux drugs out of cancer cells. SN-38 is a known substrate for the ABCG2 (Breast Cancer Resistance Protein, BCRP) transporter. nih.govscandiononcology.com Molecular docking and MD simulations have been used to explore the binding of SN-38 within the transmembrane domain of ABCG2. nih.govmdpi.com These studies have identified key amino acid residues, such as Phe439, that form crucial π-π stacking and hydrophobic interactions with SN-38. nih.govscandiononcology.commdpi.com By understanding this binding pocket, researchers can design inhibitors that compete with SN-38 for binding, thereby blocking its efflux and restoring intracellular drug concentrations. scandiononcology.com MD simulations further reveal the dynamic nature of this interaction, showing how the transporter undergoes conformational changes to move SN-38 across the cell membrane. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| DNA Topoisomerase I | Arg364, Lys532, Asn722 | Hydrogen Bonding | Stabilizes the drug-enzyme-DNA ternary complex, inhibiting DNA religation. researchgate.net |
| ABCG2 (BCRP) | Phe439 | π-π Stacking, Hydrophobic | Primary binding site interaction for drug recognition and subsequent efflux. nih.govscandiononcology.commdpi.com |
| ABCG2 (BCRP) | Asn436 | Hydrogen Bonding | Contributes to the binding affinity within the transporter's drug-binding pocket. scandiononcology.com |
| Ribosomal Protein L15 (RPL15) | Ile135, Phe129 | Hydrophobic/Aromatic | Potential secondary anticancer target interaction. bohrium.comnih.gov |
In Silico Prediction of SN-38 Metabolism and Transport Pathways
The clinical efficacy and toxicity of a drug are heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. In silico models, particularly physiologically based pharmacokinetic (PBPK) models, have been developed to simulate the complex journey of SN-38 in the body. researchgate.netoncotarget.com
These models integrate data on the drug's physicochemical properties with physiological information, such as organ volumes and blood flow rates, and the expression levels of relevant enzymes and transporters in different tissues. oncotarget.com For SN-38, the primary metabolic pathway is detoxification via glucuronidation, a reaction catalyzed mainly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G). researchgate.netoncotarget.com
Transport pathways are equally critical. SN-38 is a substrate for uptake transporters like OATP1B1 and OATP2B1, which facilitate its entry into liver and intestinal cells, respectively. nih.gov Conversely, efflux transporters such as ABCG2 (BCRP) and MRP2 pump SN-38 and SN-38G out of cells, for instance, into the bile or the intestinal lumen. nih.gov
In silico modeling has revealed the quantitative importance of these pathways in different organs. For example, modeling predicted that in the liver, SN-38 formation is the rate-limiting step, and any SN-38 formed is rapidly glucuronidated. nih.gov In contrast, in the intestine, the rate of SN-38 formation by carboxylesterase 2 (CES2) is high, while the glucuronidation capacity is lower, leading to local accumulation of the toxic metabolite. nih.gov Recent studies have also proposed an "intra-enteric circulation," where SN-38 is absorbed by enterocytes via OATP2B1, converted to SN-38G, effluxed back into the intestinal lumen by MRP2 and BCRP, and then potentially deconjugated back to active SN-38 by gut bacteria, creating a localized cycle that may contribute to gastrointestinal toxicity. nih.gov
| Protein | Family | Function | Primary Location |
|---|---|---|---|
| CES2 | Carboxylesterase | Hydrolysis of Irinotecan (B1672180) to SN-38 | Intestine, Liver nih.gov |
| UGT1A1 | UDP-glucuronosyltransferase | Glucuronidation of SN-38 to SN-38G | Liver, Intestine researchgate.netoncotarget.com |
| OATP1B1 | Uptake Transporter | Uptake of SN-38 into hepatocytes | Liver nih.gov |
| OATP2B1 | Uptake Transporter | Uptake of SN-38 into enterocytes | Intestine nih.govnih.gov |
| ABCG2 (BCRP) | Efflux Transporter | Efflux of SN-38 and SN-38G | Intestine, Liver, Cancer Cells nih.gov |
| MRP2 | Efflux Transporter | Efflux of SN-38G | Intestine, Liver nih.gov |
Virtual Screening and Rational Drug Design for Novel SN-38 Analogs with Improved Properties
One of the most significant limitations of SN-38 is its extremely poor water solubility, which prevents its direct clinical administration. acs.org Furthermore, its high toxicity and susceptibility to resistance mechanisms call for the development of improved analogs. Rational drug design and virtual screening are computational strategies employed to address these challenges. These approaches use knowledge of the drug's structure-activity relationships (SAR) to design new molecules with desired properties, such as enhanced solubility, better tumor targeting, and improved stability. nih.gov
A major strategy is the development of prodrugs, where SN-38 is chemically modified, often at the C-10 or C-20 hydroxyl groups, to create an inactive precursor that releases the active drug under specific conditions, such as the tumor microenvironment. nih.govmdpi.com
Strategies for Designing SN-38 Analogs:
Improving Solubility and Stability: A common approach is to conjugate SN-38 with hydrophilic polymers like polyethylene (B3416737) glycol (PEG). Multi-arm PEG-SN38 conjugates have been designed that significantly increase water solubility (by 400- to 1000-fold) and drug loading capacity while preserving the active lactone form of the E-ring. acs.org
Tumor Targeting: To enhance selectivity and reduce systemic toxicity, SN-38 has been conjugated with tumor-targeting moieties. These include small molecules like biotin (B1667282) or folic acid, which bind to receptors often overexpressed on cancer cells, or larger entities like antibodies. nih.govmdpi.com
Stimuli-Responsive Release: Prodrugs have been engineered to release SN-38 in response to the unique conditions of the tumor microenvironment, such as lower pH, hypoxia, or high concentrations of specific enzymes like esterases. nih.gov
Combination Therapy Prodrugs: To achieve synergistic effects, SN-38 has been co-conjugated with other therapeutic agents. For instance, a novel conjugate combining SN-38 with valproic acid (a histone deacetylase inhibitor) and biotin (a targeting agent) was synthesized to create a multi-functional prodrug with enhanced and targeted anticancer activity. mdpi.com
Virtual screening can be used to test large libraries of potential chemical modifications in silico before undertaking costly and time-consuming chemical synthesis, helping to prioritize the most promising candidates for further development. mdpi.com
| Design Strategy | Modification Site | Conjugated Moiety | Intended Improvement |
|---|---|---|---|
| Polymer Prodrug | C-20 | Multi-arm Polyethylene Glycol (PEG) | Increased water solubility, stability, and circulation time. acs.org |
| Targeted Prodrug | C-10 / C-20 | Biotin, Folic Acid, Peptides (iRGD) | Enhanced tumor-specific uptake, reduced systemic toxicity. nih.govmdpi.com |
| Lipophilic Prodrug | C-10 | Palmitic Acid | Increased lipophilicity for encapsulation in lipid nanoparticles. dovepress.com |
| Dual-Drug Conjugate | C-10 / C-20 | Valproic Acid | Synergistic anticancer effect through dual-target inhibition. mdpi.com |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems to Optimize Drug Exposure
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach that links the concentration of a drug in the body over time (pharmacokinetics) to its observed therapeutic effect (pharmacodynamics). researchgate.net This is a crucial tool in translational research, helping to bridge the gap between preclinical findings and clinical outcomes. nih.gov
For SN-38, PK/PD models are developed using data from in vitro systems like tumor organoids and in vivo preclinical animal models. nih.gov These models can describe the complex relationship between the dose of irinotecan administered, the resulting concentration of SN-38 in both plasma and the tumor tissue, and the ultimate effect on tumor growth or cell death. nih.govresearchgate.net
A typical PK/PD model for SN-38 might consist of several components:
A PK sub-model describing the conversion of irinotecan to SN-38 and the distribution of both compounds into different body compartments, including a specific compartment for the tumor. nih.gov
An effect compartment or PD sub-model that relates the tumor SN-38 concentration to a biological response, such as the inhibition of tumor growth, often using an Eₘₐₓ model. researchgate.netaacrjournals.org
These integrated models are powerful tools for several reasons. They can be used to:
Optimize Dosing Regimens: By simulating different dosing schedules, PK/PD models can help identify the one that maintains an effective concentration of SN-38 at the tumor site for a sufficient duration while minimizing systemic exposure. Studies with metronomic (continuous low-dose) irinotecan have used PK/PD to understand the sustained, low levels of SN-38 achieved. nih.gov
Translate Preclinical to Clinical: Models developed with preclinical data can be scaled using human physiological parameters to predict human PK profiles and clinical responses, guiding dose selection for Phase II clinical trials. nih.govaacrjournals.org
Evaluate Novel Formulations: PK/PD modeling has been used to demonstrate the superiority of novel drug delivery systems. For example, a study comparing conventional irinotecan with a long-acting polymer conjugate (etirinotecan pegol) used PK/PD modeling to show that the sustained tumor exposure to SN-38 from the conjugate resulted in significantly greater tumor growth suppression. researchgate.net
By integrating complex biological data into a quantitative framework, PK/PD modeling provides critical insights to optimize the therapeutic use of SN-38 and its derivatives, ultimately aiding in the design of more effective and safer cancer therapies. researchgate.netnih.gov
Emerging Research Frontiers and Future Directions in Sn 38 Based Therapeutics
Synergistic Combination Strategies with SN-38 in Preclinical Cancer Models
The combination of multiple chemotherapeutic agents is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy and overcome drug resistance by targeting different cellular pathways. acs.org Preclinical studies have demonstrated the synergistic potential of SN-38 with various agents across different cancer types.
In preclinical models of anaplastic thyroid cancer, the simultaneous combination of SN-38 and sunitinib, a tyrosine kinase inhibitor, resulted in a high degree of synergism. nih.gov This combination led to increased intracellular concentrations of SN-38 and a significant antitumor effect in vivo. nih.gov The synergistic effect is attributed to sunitinib's ability to downregulate ABCG2, a transporter protein involved in irinotecan (B1672180) resistance. nih.gov
Another promising combination is with cetuximab, an antibody that targets the epidermal growth factor receptor (EGFR). In irinotecan-resistant colorectal cancer models, the combination of SN-38 and cetuximab produced synergistic anti-angiogenic and anti-invasive effects. iiarjournals.org This was mediated by the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways. iiarjournals.org
Furthermore, high-throughput drug repurposing screens have identified synergistic combinations for acute myeloid leukemia (AML). These studies revealed that SN-38 exhibits significant synergy with PARP and BCL-2 inhibitors in KMT2A-rearranged AML cell lines, suggesting a potential strategy to overcome resistance. ashpublications.org
The combination of SN-38 with immune checkpoint blockades also shows great promise. acs.orgacs.org Nanoparticle formulations delivering both SN-38 and oxaliplatin (B1677828) have been shown to induce immunogenic cell death and upregulate PD-L1 expression, thereby activating the tumor immune microenvironment and leading to potent antitumor immunity when combined with PD-1/PD-L1 blockade. acs.orgacs.org
Preclinical research has also explored the combination of nanoparticulate SN-38 with mitomycin C, which proved more effective than the combination of irinotecan and mitomycin C in colorectal and ovarian cancer models. nih.gov Additionally, in vitro studies have shown synergistic activity between CPT-11 (the prodrug of SN-38) and agents like 5-fluorouracil (B62378) and cisplatin. nih.gov
Precision Research Approaches Based on Genetic and Biomarker Profiles for SN-38 Response
The efficacy of SN-38 can be significantly influenced by an individual's genetic makeup, highlighting the importance of precision medicine in optimizing treatment. A key area of focus is the genetic variability in enzymes responsible for SN-38 metabolism.
The UGT1A1 gene, which encodes the UDP-glucuronosyltransferase 1A1 enzyme, plays a critical role in the detoxification of SN-38 through glucuronidation. nih.govascopubs.org Polymorphisms in the UGT1A1 gene, such as the UGT1A128 allele, can lead to reduced enzyme activity, resulting in impaired SN-38 glucuronidation and increased exposure to the active drug. ascopubs.orgnih.govpharmgkb.org Patients carrying the UGT1A128/28 genotype have a higher risk of toxicity. ascopubs.org Similarly, the UGT1A16 allele, more prevalent in Asian populations, is also associated with decreased SN-38 metabolism. pharmgkb.orgnih.govresearchgate.net In vitro studies have shown that several allelic variants of UGT1A1 and UGT1A7 exhibit significantly reduced residual activities for SN-38 glucuronidation. nih.govresearchgate.net Beyond UGT1A1, other UGT1A isoforms like UGT1A9 and UGT1A7 are also major contributors to SN-38 metabolism. nih.govresearchgate.net
Beyond metabolic enzymes, other genetic and molecular markers are being investigated to predict SN-38 response. The expression of topoisomerase I (TOP1), the direct target of SN-38, has been explored as a potential biomarker. nih.govspringermedizin.de While some studies suggest a correlation between higher TOP1 expression and increased sensitivity to SN-38, the results have not been consistently significant. nih.govspringermedizin.de
The expression of the ATP-binding cassette transporter ABCG2 is a major factor in cellular resistance to irinotecan. nih.gov High levels of ABCG2 expression can lead to increased efflux of the drug from cancer cells. nih.gov
Researchers are also utilizing systems biology approaches to identify novel determinants of drug resistance. Transcriptional profiling of colorectal cancer biopsies and cell lines has identified genes like SART1 as potential regulators of sensitivity to both 5-fluorouracil and SN-38. aacrjournals.org Silencing SART1 was found to sensitize cancer cells to these drugs by inducing apoptosis through a caspase-8 dependent pathway. aacrjournals.org
Furthermore, DNA damage itself is being explored as a biomarker. Studies using the Comet assay have shown that higher levels of SN-38-induced DNA damage in peripheral blood lymphocytes ex vivo correlate with a better clinical response in colorectal cancer patients. nih.gov
Development of Novel Drug Delivery Systems with Enhanced Tumor Targeting and Controlled Release Capabilities
To address the challenges of SN-38's poor solubility and to improve its therapeutic index, a variety of novel drug delivery systems are under development. nih.govdovepress.comnih.gov These systems aim to enhance tumor targeting and provide controlled release of the drug.
Nanoparticle-Based Systems:
Nanoparticles offer a versatile platform for delivering hydrophobic drugs like SN-38. unirioja.es Various types of nanoparticles have been investigated, including:
Liposomes: These are lipid-based vesicles that can encapsulate SN-38. biorxiv.org Folate-targeted liposomes have been shown to improve tumor targeting and reduce systemic toxicity in preclinical models. biorxiv.org To enhance loading efficiency, strategies like incorporating SN-38-cyclodextrin complexes within liposomes are being explored. biorxiv.org
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are used to create nanoparticles for SN-38 delivery. unirioja.es These can be decorated with targeting ligands, such as hyaluronic acid to target CD44-positive ovarian cancer cells, leading to increased cellular uptake and cytotoxicity. iiarjournals.org
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles that encapsulate SN-38. NK012 is a notable example of an SN-38-incorporating polymeric micelle that has shown potent antitumor activity in preclinical studies and has advanced to clinical trials. researchgate.net
Inorganic-Organic Hybrid Nanoparticles (IOH-NPs): A recent development involves high-load nanoparticles containing a cocktail of SN-38 and another chemotherapeutic agent, FdUMP. rsc.org These IOH-NPs protect SN-38 from degradation and allow for direct delivery to the tumor. rsc.org
Prodrug and Conjugate-Based Systems:
Another approach involves modifying the SN-38 molecule itself to create prodrugs or to conjugate it to targeting moieties.
Prodrugs: By attaching a linker to SN-38, its properties can be altered to improve solubility and stability. For instance, a two-stage release strategy has been developed where a cholesterol-conjugated SN-38 prodrug is incorporated into a nanoparticle. acs.orgacs.org This design allows for preferential release of SN-38 in the acidic tumor microenvironment. acs.orgacs.org
Antibody-Drug Conjugates (ADCs): This strategy involves linking SN-38 to a monoclonal antibody that specifically targets a tumor-associated antigen. medchemexpress.com This allows for highly targeted delivery of the cytotoxic payload to cancer cells. Several ADCs incorporating SN-38 are in development:
Sacituzumab govitecan: This ADC targets the TROP-2 antigen, which is overexpressed in many epithelial cancers. nih.govdovepress.com It has shown enhanced SN-38 delivery to tumors compared to irinotecan. nih.gov
Labetuzumab govitecan (IMMU-130): This ADC targets the CEACAM5 antigen, which is expressed in a wide range of solid tumors, particularly colorectal cancer. dovepress.com
Epratuzumab-SN-38: This ADC targets the CD22 antigen and has shown activity in preclinical models of lymphoma and leukemia. aacrjournals.org
These advanced delivery systems hold the potential to significantly improve the safety and efficacy of SN-38-based therapies.
Advanced Research into Understanding and Overcoming Complex Drug Resistance Mechanisms
Resistance to SN-38 is a significant clinical challenge, and research is ongoing to elucidate the complex mechanisms involved and to develop strategies to overcome it.
Mechanisms of Resistance:
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), is a primary mechanism of resistance. nih.govnih.govspringermedizin.de These transporters actively pump SN-38 out of cancer cells, reducing its intracellular concentration. nih.gov
Alterations in Drug Metabolism: Increased glucuronidation of SN-38 to its inactive form, SN-38G, within cancer cells can contribute to resistance. nih.gov This can be mediated by the induction of UGT1A1, sometimes through the activation of the pregnane (B1235032) X receptor (PXR). nih.govnih.gov
Target Alterations: Mutations in the TOP1 gene, the target of SN-38, can lead to resistance. nih.govmassgeneral.org These mutations can prevent SN-38 from effectively binding to and stabilizing the TOP1-DNA complex. nih.gov Downregulation of TOP1 expression is another mechanism of resistance. nih.govspringermedizin.de
Activation of Survival Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways. For example, SN-38 has been shown to upregulate the expression of EGF and EGFR in resistant colorectal cancer lines. pharmgkb.org The NF-κB pathway, which regulates genes involved in cell survival, can also be activated, contributing to drug resistance. nih.gov
Tumor Microenvironment: The tumor microenvironment can also play a role in drug resistance through mechanisms such as intercellular vesicle-mediated transmission of miRNAs. nih.gov
Strategies to Overcome Resistance:
Combination Therapies: As discussed in section 10.1, combining SN-38 with other agents can help to overcome resistance. For example, inhibitors of ABC transporters can be used to block drug efflux. ascopubs.org Combining SN-38 with EGFR inhibitors can counteract the upregulation of this pathway in resistant cells. pharmgkb.org
Novel Drug Formulations: The drug delivery systems described in section 10.3 can help to overcome resistance by delivering higher concentrations of SN-38 directly to the tumor, potentially bypassing efflux pumps. nih.gov
Targeting Downstream Signaling: Inhibiting the downstream signaling pathways that are activated in response to SN-38 can also be an effective strategy. For example, inhibiting the NF-κB pathway has been shown to improve the efficacy of SN-38 in colon cancer cells. nih.gov
A deeper understanding of these intricate resistance mechanisms is crucial for the development of more effective and durable SN-38-based cancer therapies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Irinotecan Carboxylate Sodium Salt in experimental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile, methanol, and phosphate buffer (17:24:59, pH 3.65±0.15) to separate and quantify the lactone and carboxylate forms. Infrared (IR) spectroscopy can confirm structural integrity via characteristic carbonyl stretching bands .
- Critical Parameters : Monitor pH rigorously to prevent hydrolysis of the lactone ring. Validate methods using reference standards with >95% purity .
Q. What are the primary metabolic pathways of this compound, and how should researchers analyze its metabolites?
- Methodology : The active metabolite SN-38 is formed via carboxylesterase-mediated hydrolysis. SN-38 is further glucuronidated by UGT1A1/1A7 enzymes to produce SN-38 glucuronide (inactive). Use LC-MS/MS for simultaneous quantification of irinotecan, SN-38, and SN-38G in plasma, ensuring sensitivity for low-concentration metabolites .
- Key Considerations : Account for inter-individual variability in UGT1A1 activity (e.g., UGT1A128 polymorphism) when interpreting metabolic data .
Q. How should researchers assess the purity of this compound and its common synthetic impurities?
- Methodology : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to resolve impurities such as Irinotecan Hydrochloride Enantiomer, SN-38 Carboxylate, and EP Impurities A–E. Compare retention times against certified reference materials (CRMs) with CAS-specific identifiers (e.g., 77987-01-0 for Impurity B Sodium Salt) .
- Quality Control : Require Certificates of Analysis (COA) confirming ≥95% purity and absence of trifluoroacetate counterions from synthesis .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies involving this compound be systematically resolved?
- Methodology : Apply Response Evaluation Criteria in Solid Tumors (RECIST) guidelines to standardize tumor response measurements. For conflicting pharmacokinetic data, validate assays using harmonized protocols (e.g., identical mobile phases, column batches) and perform cross-lab reproducibility studies .
- Data Reconciliation : Use Bayesian statistical models to integrate heterogeneous datasets, weighting studies by sample size and methodological rigor .
Q. What experimental strategies optimize the stability of this compound in aqueous solutions during pharmacokinetic studies?
- Methodology : Stabilize the lactone form (active) by maintaining pH < 4.0 and using low-temperature storage (2–8°C). Add antioxidants (e.g., ascorbic acid) to prevent oxidation. Validate stability via accelerated degradation studies under forced conditions (40°C, 75% RH) .
- Advanced Techniques : Use nuclear magnetic resonance (NMR) to monitor real-time lactone-carboxylate equilibrium shifts in buffered solutions .
Q. How can researchers integrate in vitro metabolism data into pharmacokinetic models for this compound?
- Methodology : Develop physiologically based pharmacokinetic (PBPK) models incorporating enzyme kinetics (e.g., UGT1A1 Vmax and Km) from human liver microsomes. Validate models against clinical plasma concentration-time profiles using nonlinear mixed-effects modeling (NONMEM) .
- Challenges : Address species-specific differences in carboxylesterase activity when extrapolating rodent data to humans .
Methodological Best Practices
- Experimental Design : Follow RECIST guidelines for preclinical oncology studies to ensure translational relevance .
- Data Reporting : Differentiate raw data from inferences, and provide complete datasets in supplementary materials to enable independent verification .
- Synthesis Optimization : For custom impurities (e.g., EP Impurity E), use trifluoroacetate-free salts to avoid interference in mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
